

Disitertide: A Technical Overview of its Chemical Structure, Properties, and Mechanism of Action

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Disitertide, also known as P144, is a synthetic peptide that has garnered significant interest in the scientific community for its potent inhibitory effects on Transforming Growth Factor-beta 1 (TGF- β 1). As a key mediator of fibrosis and a contributor to cancer progression, TGF- β 1 represents a critical target for therapeutic intervention. **Disitertide**'s ability to modulate the TGF- β 1 signaling pathway, as well as its influence on the PI3K/Akt pathway, positions it as a promising candidate for the treatment of various fibrotic diseases and cancers. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activities of **Disitertide**, supported by available experimental data and methodologies.

Chemical Structure and Physicochemical Properties

Disitertide is a 14-amino acid peptide with the sequence Threonine-Serine-Leucine-Aspartic Acid-Alanine-Serine-Isoleucine-Isoleucine-Tryptophan-Alanine-Methionine-Methionine-Glutamine-Asparagine (TSLDASIIWAMMQN). Its chemical and physical properties are summarized in the table below.



Property	Value	Reference
Molecular Formula	C68H109N17O22S2	
Molecular Weight	1580.82 g/mol	-
Amino Acid Sequence	TSLDASIIWAMMQN	-
IUPAC Name	L-threonyl-L-seryl-L-leucyl-L-alpha-aspartyl-L-alanyl-L-seryl-L-isoleucyl-L-tryptophyl-L-alanyl-L-methionyl-L-glutaminyl-L-asparagine	
CAS Number	272105-42-7	-
Appearance	White to off-white solid	
Purity	≥95% (HPLC)	_
Solubility	Insoluble in water. Soluble in DMSO (≥ 200 mg/mL). Soluble to 1 mg/ml in 0.01M PBS (pH 7.4).	_
Storage	Powder: -20°C for up to 3 years. In solvent: -80°C for 1 year.	-

Mechanism of Action

Disitertide exerts its biological effects through a dual mechanism of action, primarily targeting the TGF-β1 signaling pathway and also exhibiting inhibitory effects on the PI3K/Akt pathway.

Inhibition of TGF-β1 Signaling

Disitertide is a specific inhibitor of TGF- β 1, designed to block the interaction of this cytokine with its receptor. By preventing TGF- β 1 from binding to its receptor, **Disitertide** effectively abrogates the downstream signaling cascade. A key event in TGF- β 1 signaling is the phosphorylation of SMAD2 and SMAD3 (pSMAD2/3), which then translocate to the nucleus to



regulate the transcription of target genes involved in fibrosis and cell proliferation. **Disitertide** has been shown to reduce the phosphorylation of SMAD2/3, thus inhibiting the pro-fibrotic and oncogenic effects of TGF-β1.



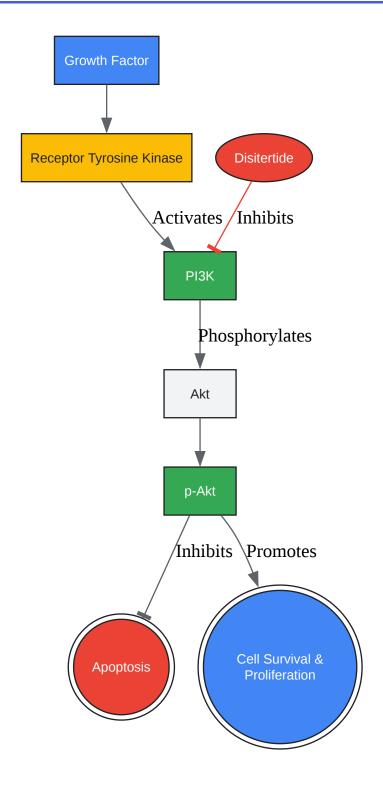
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TGF-β1 Signaling Inhibition by **Disitertide**

Inhibition of PI3K/Akt Signaling

In addition to its effects on the TGF-β1 pathway, **Disitertide** has also been identified as a PI3K inhibitor. The PI3K/Akt pathway is a crucial signaling cascade that regulates cell survival, growth, and proliferation. By inhibiting PI3K, **Disitertide** can suppress the phosphorylation of Akt (p-Akt), a key downstream effector of PI3K. This inhibition of the PI3K/Akt pathway can lead to the induction of apoptosis.





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PI3K/Akt Signaling Inhibition by Disitertide

Biological Activity and Experimental Data



Disitertide has demonstrated significant biological activity in a variety of in vitro and in vivo models.

In Vitro Studies

Cell Line	Concentration	Effect	Reference
MC3T3-E1 (mouse osteoblast precursor)	100 μg/mL	Suppressed protein expression of PI3K and p-Akt; induced Bax expression.	
A172, U-87 MG (human glioblastoma)	10 - 200 μg/mL	Induced apoptosis and anoikis.	
Lovo, SW480 (human colorectal carcinoma)	Not specified	Reduced cell migration and invasion.	-

In Vivo Studies

Animal Model	Administration	Effect	Reference
Nude mice with human hypertrophic scars	Topical application of 300 μg/mL in Lipogel	Promoted scar maturation and improved morphology.	
Rabbit model of radiotherapy-induced fibrosis	Intravenous injection	Reduced extracellular matrix fibrosis and Smad2/3 phosphorylation.	

Clinical Studies

A proof-of-concept Phase IIa clinical trial evaluated the efficacy and safety of topical **Disitertide** in patients with skin fibrosis associated with systemic sclerosis.



Parameter	Disitertide Arm	Placebo Arm	p-value	Reference
Number of Patients	28	28	-	
Patient- Perceived Skin Improvement	42%	18%	<0.034	_

In an open-label extension of this study, over 80% of patients reported an improvement in the treated skin after six months of **Disitertide** application. The product demonstrated a remarkable safety profile with no severe adverse events related to the therapy.

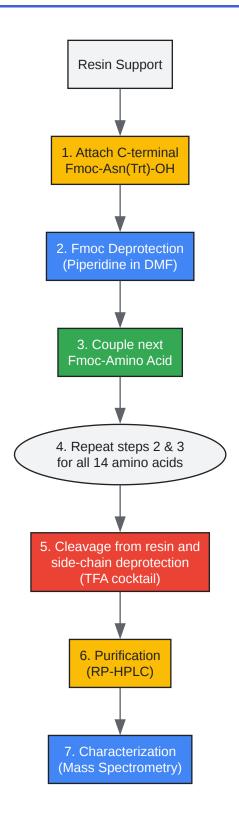
Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis and specific bioassays of **Disitertide** are not extensively available in the public domain. However, based on the literature, established methodologies for similar peptides and assays can be adapted.

Solid-Phase Peptide Synthesis (General Protocol)

Disitertide can be synthesized using standard Fmoc-based solid-phase peptide synthesis (SPPS).





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General Workflow for Solid-Phase Peptide Synthesis

Methodology:



- Resin Preparation: Start with a suitable solid support resin (e.g., Wang or Rink Amide resin).
- First Amino Acid Attachment: Couple the C-terminal amino acid (Fmoc-Asn(Trt)-OH) to the resin.
- Deprotection: Remove the Fmoc protecting group from the N-terminus of the attached amino acid using a solution of piperidine in dimethylformamide (DMF).
- Coupling: Introduce the next Fmoc-protected amino acid with an activating agent (e.g., HBTU/HOBt) to form the peptide bond.
- Repeat: Repeat the deprotection and coupling steps for each amino acid in the **Disitertide** sequence.
- Cleavage and Deprotection: Once the full peptide chain is assembled, cleave the peptide
 from the resin and remove the side-chain protecting groups using a cleavage cocktail,
 typically containing trifluoroacetic acid (TFA) and scavengers.
- Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
- Characterization: Confirm the identity and purity of the synthesized **Disitertide** using mass spectrometry and analytical HPLC.

Western Blot for Phospho-SMAD2/3 (General Protocol)

Methodology:

- Cell Culture and Treatment: Culture appropriate cells (e.g., fibroblasts or cancer cell lines)
 and treat with TGF-β1 in the presence or absence of varying concentrations of **Disitertide**for a specified time.
- Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
- SDS-PAGE: Separate equal amounts of protein from each sample on an SDSpolyacrylamide gel.



- Western Blotting: Transfer the separated proteins to a PVDF membrane.
- Immunoblotting: Block the membrane and then incubate with primary antibodies against phospho-SMAD2/3 and total SMAD2/3. Subsequently, incubate with an appropriate HRPconjugated secondary antibody.
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
- Analysis: Quantify the band intensities and normalize the levels of phospho-SMAD2/3 to total SMAD2/3.

Cell Viability/Apoptosis Assay (General Protocol using Annexin V/PI Staining)

Methodology:

- Cell Culture and Treatment: Seed cells in a multi-well plate and treat with different concentrations of **Disitertide** for a defined period.
- Cell Harvesting: Collect both adherent and floating cells.
- Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI).
- Flow Cytometry: Analyze the stained cells using a flow cytometer.
- Analysis: Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Conclusion

Disitertide is a well-characterized peptide inhibitor of TGF-β1 with a dual mechanism of action that also involves the PI3K/Akt pathway. Its demonstrated efficacy in preclinical models of fibrosis and encouraging results from early-phase clinical trials in skin fibrosis highlight its therapeutic potential. Further research, including more extensive clinical trials and the







development of detailed, standardized experimental protocols, will be crucial in fully elucidating its clinical utility and advancing its development as a novel therapeutic agent.

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